Cas no 1806048-50-9 (2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride is a specialized organic compound characterized by its pyridine backbone, hydroxyl, methoxy, and trifluoromethoxy groups, and sulfonyl chloride substituents. Its structural complexity and specific functional groups make it a valuable reagent in chemical synthesis, particularly for the preparation of biologically active molecules. The compound exhibits excellent reactivity, allowing for efficient synthesis of complex organic molecules with controlled selectivity. Its use in organic synthesis is advantageous due to its high purity and consistent performance.
2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride structure
1806048-50-9 structure
商品名:2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride
CAS番号:1806048-50-9
MF:C7H5ClF3NO5S
メガワット:307.63151049614
CID:4832024

2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride
    • インチ: 1S/C7H5ClF3NO5S/c1-16-4-2-3(17-7(9,10)11)5(6(13)12-4)18(8,14)15/h2H,1H3,(H,12,13)
    • InChIKey: JEWQMFRTOJWYEF-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C(NC(=CC=1OC(F)(F)F)OC)=O)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 530
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 90.1

2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029095705-1g
2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride
1806048-50-9 97%
1g
$1,534.70 2022-04-01

2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride 関連文献

2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chlorideに関する追加情報

Introduction to 2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride (CAS No. 1806048-50-9)

2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride, identified by its CAS number 1806048-50-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfonyl chloride class, characterized by its sulfonyl chloride functional group, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of hydroxyl, methoxy, and trifluoromethoxy substituents in its structure endows it with unique chemical properties that are highly beneficial for further derivatization and functionalization.

The structural framework of 2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride incorporates a pyridine core, which is a common scaffold in many pharmacologically active compounds. The pyridine ring itself is a versatile heterocycle that can interact with biological targets in multiple ways, making it a preferred choice for drug design. The sulfonyl chloride moiety at the 3-position of the pyridine ring is particularly noteworthy, as it serves as a reactive site for nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of complex molecules with tailored biological activities.

In recent years, there has been a growing interest in compounds containing fluoro substituents, such as the trifluoromethoxy group in 2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride. Fluoroalkyl groups are known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoromethoxy group, in particular, has been shown to improve the pharmacokinetic properties of molecules by increasing their resistance to enzymatic degradation. This feature makes such compounds particularly attractive for the development of novel therapeutic agents.

The hydroxyl and methoxy groups in the compound's structure also contribute to its chemical diversity and reactivity. These functional groups can participate in hydrogen bonding interactions, influencing both the solubility and binding affinity of derivatives. Additionally, they can serve as handles for further chemical modifications, allowing researchers to fine-tune the properties of their target molecules. The combination of these substituents on the pyridine ring creates a multifaceted platform for medicinal chemistry exploration.

One of the most compelling aspects of 2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, including signal transduction, cell growth, and differentiation. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus of drug discovery efforts over the past few decades. The sulfonyl chloride group in this compound can be readily converted into amides or other nitrogen-containing heterocycles, which are common motifs in kinase inhibitor structures.

Recent studies have highlighted the importance of optimizing drug-like properties early in the discovery process. Compounds like 2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride provide a starting point for generating libraries of analogs with improved pharmacokinetic profiles. By leveraging computational methods such as virtual screening and structure-based drug design, researchers can rapidly identify promising candidates for further development. The unique structural features of this compound make it an excellent candidate for such high-throughput screening campaigns.

The agrochemical industry also benefits from compounds with similar structural motifs. Pyridine sulfonyl chlorides have been widely used as intermediates in the synthesis of herbicides and pesticides due to their ability to modulate plant growth regulators and insect neurotransmitter systems. The presence of fluoro substituents can further enhance the efficacy and environmental stability of these agrochemicals. This dual utility makes 2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride a valuable building block for both pharmaceutical and agrochemical applications.

In conclusion, 2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride (CAS No. 1806048-50-9) is a versatile intermediate with significant potential in drug discovery and agrochemical development. Its unique structural features—comprising a pyridine core with hydroxyl, methoxy, and trifluoromethoxy substituents—make it an attractive scaffold for generating bioactive molecules with tailored properties. The reactivity of its sulfonyl chloride group provides numerous opportunities for further chemical modification, enabling researchers to explore diverse chemical space efficiently.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them with high precision. Compounds like 2-Hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride will undoubtedly play a crucial role in this ongoing endeavor. By leveraging cutting-edge synthetic methodologies and computational tools, scientists can harness their potential to develop novel therapeutics that address unmet medical needs across various therapeutic areas.

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